molecular formula C6H12O3 B8254406 Methoxyisopropyl acetate, (S)- CAS No. 335203-10-6

Methoxyisopropyl acetate, (S)-

Cat. No. B8254406
Key on ui cas rn: 335203-10-6
M. Wt: 132.16 g/mol
InChI Key: LLHKCFNBLRBOGN-YFKPBYRVSA-N
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Patent
US06653418B1

Procedure details

In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]CCO)C.[C:7]([O:10][C:11]1[CH:18]=CC(C=C)=C[CH:12]=1)(=[O:9])[CH3:8]>C(OC1C=CC(C=C)=CC=1)(C)(C)C.COC(=O)C(N=NC(C)(C)C(OC)=O)(C)C.[OH-].C[N+](C)(C)C>[C:7]([O:10][CH:11]([CH3:18])[CH2:12][O:3][CH3:1])(=[O:9])[CH3:8] |f:4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OCCO
Name
Quantity
78.6 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Name
Quantity
21.4 g
Type
catalyst
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Name
Quantity
3.7 g
Type
catalyst
Smiles
COC(C(C)(C)N=NC(C(=O)OC)(C)C)=O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].C[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To remove low-molecular weight oligomers and residual monomers
WASH
Type
WASH
Details
this solution was washed several times with methanol/
ADDITION
Type
ADDITION
Details
mixed in arbitrary rate
WASH
Type
WASH
Details
After washing

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OC(COC)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 624.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06653418B1

Procedure details

In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3]CCO)C.[C:7]([O:10][C:11]1[CH:18]=CC(C=C)=C[CH:12]=1)(=[O:9])[CH3:8]>C(OC1C=CC(C=C)=CC=1)(C)(C)C.COC(=O)C(N=NC(C)(C)C(OC)=O)(C)C.[OH-].C[N+](C)(C)C>[C:7]([O:10][CH:11]([CH3:18])[CH2:12][O:3][CH3:1])(=[O:9])[CH3:8] |f:4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OCCO
Name
Quantity
78.6 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Name
Quantity
21.4 g
Type
catalyst
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Name
Quantity
3.7 g
Type
catalyst
Smiles
COC(C(C)(C)N=NC(C(=O)OC)(C)C)=O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].C[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To remove low-molecular weight oligomers and residual monomers
WASH
Type
WASH
Details
this solution was washed several times with methanol/
ADDITION
Type
ADDITION
Details
mixed in arbitrary rate
WASH
Type
WASH
Details
After washing

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OC(COC)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 624.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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